molecular formula C14H19NO4S B2536550 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate CAS No. 92531-11-8

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Cat. No.: B2536550
CAS No.: 92531-11-8
M. Wt: 297.37
InChI Key: WXRDAWFHZLGCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H21NO3S. It belongs to the class of acetylated piperidines and is used in various scientific experiments and research

Preparation Methods

The synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate involves several steps. One common method includes the acetylation of piperidine followed by the sulfonation of the resulting product . The reaction conditions typically involve the use of acetic anhydride and a sulfonating agent such as p-toluenesulfonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivative and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include piperidine derivatives, sulfonic acids, and other substituted compounds .

Scientific Research Applications

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetyl group and the piperidine ring play crucial roles in its binding to target molecules, influencing their activity and function. The sulfonate group may also contribute to its solubility and reactivity in different environments.

Comparison with Similar Compounds

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

  • 1-Acetylpiperidin-4-yl 4-chlorobenzenesulfonate
  • 1-Acetylpiperidin-4-yl 4-nitrobenzenesulfonate
  • 1-Acetylpiperidin-4-yl 4-methoxybenzenesulfonate

These compounds share similar structural features but differ in their substituents on the benzene ring, which can significantly influence their chemical properties and reactivity .

Properties

IUPAC Name

(1-acetylpiperidin-4-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-13-7-9-15(10-8-13)12(2)16/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDAWFHZLGCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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